4-Amino-5-(methylamino)benzene-1,2-dicarbonitrile
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Overview
Description
4-Amino-5-(methylamino)benzene-1,2-dicarbonitrile is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of amino groups and nitrile groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-(methylamino)benzene-1,2-dicarbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of a suitable benzene derivative, followed by reduction to introduce the amino groups. The nitrile groups can be introduced through a cyanation reaction using reagents such as potassium cyanide or sodium cyanide under appropriate conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-(methylamino)benzene-1,2-dicarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups or other oxidized derivatives.
Reduction: The nitrile groups can be reduced to amines or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives. Substitution reactions can introduce a wide range of functional groups onto the aromatic ring .
Scientific Research Applications
4-Amino-5-(methylamino)benzene-1,2-dicarbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other materials
Mechanism of Action
The mechanism of action of 4-Amino-5-(methylamino)benzene-1,2-dicarbonitrile involves its interaction with various molecular targets. The amino and nitrile groups can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4,6-diphenyl-benzene-1,3-dicarbonitrile
- 4-Imino-2-(dicyanomethylene)-3-azaspiro[5.5]undecane-1,5-dicarbonitrile
- 2-Amino-4-(dicyanomethylene)-3-azaspiro[5.5]undec-2-ene-1,5-dicarbonitrile .
Uniqueness
4-Amino-5-(methylamino)benzene-1,2-dicarbonitrile is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C9H8N4 |
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Molecular Weight |
172.19 g/mol |
IUPAC Name |
4-amino-5-(methylamino)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C9H8N4/c1-13-9-3-7(5-11)6(4-10)2-8(9)12/h2-3,13H,12H2,1H3 |
InChI Key |
CZVGAKGSDVLXJW-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C(=C1)C#N)C#N)N |
Origin of Product |
United States |
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